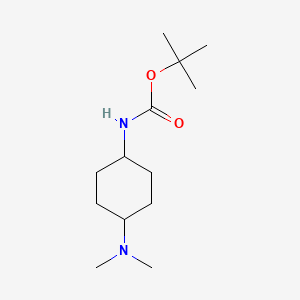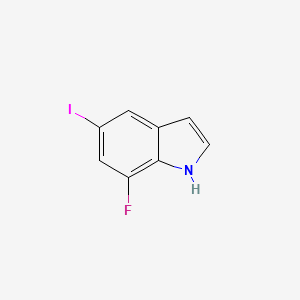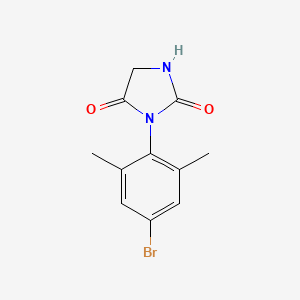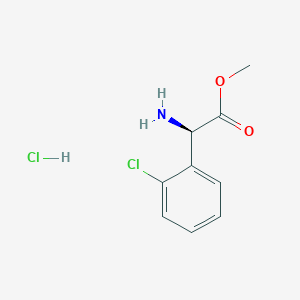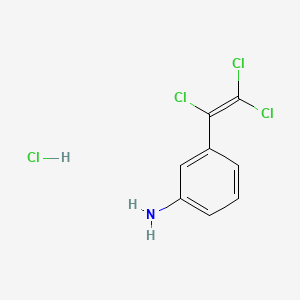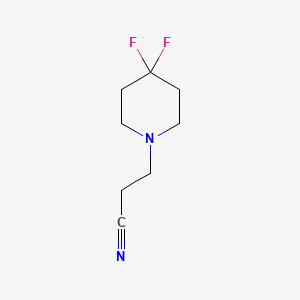
2-Bromo-3-(1,3-dioxolan-2-yl)phenol
概要
説明
“2-Bromo-3-(1,3-dioxolan-2-yl)phenol” is an organic compound with the molecular formula C9H9BrO3 . It is a brominated derivative of phenol, where a bromine atom is attached to the phenol molecule .
Synthesis Analysis
The synthesis of “this compound” and its derivatives can involve various organic reactions. For instance, it can be used as a building block for the synthesis of many organic compounds, such as 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile .Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenol ring with a bromine atom and a 1,3-dioxolane group attached to it . The InChI code for this compound is 1S/C9H9BrO3/c10-7-5-6 (1-2-8 (7)11)9-12-3-4-13-9/h1-2,5,9,11H,3-4H2 .Chemical Reactions Analysis
Bromophenols, including “this compound”, are produced by electrophilic halogenation of phenol with bromine . The specific reactions involving “this compound” are not found in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 245.07 . More detailed properties such as density, boiling point, and others are not found in the search results.科学的研究の応用
Fluorescence Emission and Nanoparticle Formation
A study by Fischer, Baier, and Mecking (2013) explored the use of bromophenol-based ligands, including those similar to 2-Bromo-3-(1,3-dioxolan-2-yl)phenol, in the creation of heterodifunctional polyfluorenes. These polyfluorenes were used to produce nanoparticles displaying bright fluorescence emissions, which could be tuned for different wavelengths. This research has applications in the development of nanoparticles with adjustable molecular weights and high quantum yields for various fluorescence-based applications (Fischer, Baier, & Mecking, 2013).
Nucleophilic Attack and Chemical Synthesis
The study by Organ, Miller, and Konstantinou (1998) demonstrated the strong regioselectivity of sodium phenoxide nucleophile attack on π-allyl Pd complexes derived from compounds including this compound. This research is significant in understanding the chemical behavior and potential synthetic applications of bromophenols in complex organic reactions (Organ, Miller, & Konstantinou, 1998).
Synthesis of Trifluoromethylnucleosides
Zhang, Qing, and Yu (2000) described a synthetic scheme using α-bromo-α,β-unsaturated esters, closely related to this compound, for the preparation of α-trifluoromethyl-α,β-unsaturated esters. These compounds are key intermediates in synthesizing 2',3'-dideoxy-2'-trifluoromethylnucleosides, highlighting the role of bromophenols in the synthesis of important nucleoside analogs (Zhang, Qing, & Yu, 2000).
Modeling Active Sites of Copper Proteins
Merkel et al. (2005) synthesized unsymmetrical compartmental dinucleating ligands based on bromophenol structures. These ligands were used to model the active site of type 3 copper proteins, providing insights into the influence of bromophenols on catecholase activity and structural behavior of copper complexes (Merkel et al., 2005).
Safety and Hazards
作用機序
Target of Action
It is known to be an essential organic reagent used as a building block for the synthesis of many organic compounds .
Mode of Action
It is known that the compound can interact with its targets to facilitate the synthesis of other organic compounds .
Biochemical Pathways
It is involved in the synthesis of various organic compounds, indicating its role in multiple biochemical pathways .
Result of Action
Its role as an essential organic reagent in the synthesis of various organic compounds suggests that it may have significant effects at the molecular level .
生化学分析
Biochemical Properties
2-Bromo-3-(1,3-dioxolan-2-yl)phenol plays a significant role in biochemical reactions, particularly as a building block for the synthesis of other organic compounds. It interacts with various enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In some cell types, it has been shown to influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, exposure to this compound can result in the upregulation of stress response genes and alterations in metabolic pathways . These changes can affect cell function, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in the expression of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, toxic or adverse effects can occur. These effects may include oxidative stress, cellular damage, and disruptions in normal physiological processes . Threshold effects have been observed, where a specific dosage range results in significant changes in biological activity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and altering metabolite levels within cells. The interactions with metabolic enzymes are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . For instance, the compound may be transported into cells via membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with other biomolecules and its overall biochemical effects. For example, localization to the mitochondria may impact cellular respiration and energy production.
特性
IUPAC Name |
2-bromo-3-(1,3-dioxolan-2-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c10-8-6(2-1-3-7(8)11)9-12-4-5-13-9/h1-3,9,11H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTYJRRVBSDEWIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=C(C(=CC=C2)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301295241 | |
| Record name | 2-Bromo-3-(1,3-dioxolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160182-45-5 | |
| Record name | 2-Bromo-3-(1,3-dioxolan-2-yl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160182-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-3-(1,3-dioxolan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301295241 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









